molecular formula C20H24N2O5S2 B2529169 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922984-58-5

2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2529169
CAS RN: 922984-58-5
M. Wt: 436.54
InChI Key: CLFZJUJBWCLTIS-UHFFFAOYSA-N
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Description

The compound is a derivative of the tetrahydrobenzo[b]thiophene class, which is a scaffold of interest in medicinal chemistry due to its potential pharmacological properties. The specific structure mentioned includes a tetrahydrobenzo[b]thiophene core with a substituted amide and a sulfonyl group, suggesting a complex molecule with multiple sites for potential biological interaction.

Synthesis Analysis

The synthesis of related alkyl 2-aminobenzo[b]thiophene-3-carboxylates has been described using an unexpected dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. This process involves the Gewald three-component reaction, which is a reaction between cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile under an air atmosphere to yield the desired products in good to excellent yields . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate sulfonyl and amide substituents at the relevant steps in the synthesis.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), as well as elemental analysis. These techniques would confirm the presence of the tetrahydrobenzo[b]thiophene core, the methoxyphenylsulfonyl group, and the propanamido substituent .

Chemical Reactions Analysis

The compound's reactivity would likely be influenced by the presence of the amide and sulfonyl functional groups. These groups could participate in various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the presence of other reactive species. The tetrahydrobenzo[b]thiophene core itself may also undergo further functionalization or participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the sulfonyl group could increase the compound's polarity, potentially affecting its solubility in various solvents. The amide linkage might contribute to the compound's overall stability and its melting point. These properties would be important for the compound's handling, storage, and formulation for biological testing .

Relevant Case Studies

The related thiophene derivatives have been studied for their pharmacological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects. These activities were compared with standard drugs such as procaine amide, lidocaine, diazepam, and buspirone. The detailed synthesis, spectroscopic data, LD50, and pharmacological activities of these compounds were reported, indicating the potential for the compound to exhibit similar biological activities .

Scientific Research Applications

Inhibition of Cell Adhesion Molecules

Research has shown that derivatives of benzo[b]thiophene, similar to 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, can effectively inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This inhibition can decrease the adherence of neutrophils to activated endothelial cells, showcasing potential anti-inflammatory properties. For instance, PD 144795, a related compound, demonstrated oral activity in various inflammation models, emphasizing the therapeutic potential of such molecules in treating inflammatory conditions (Boschelli et al., 1995).

Antimicrobial and Antifungal Properties

A study explored the synthesis of biologically active derivatives, including N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides, which demonstrated significant antimicrobial and antifungal activities against various strains. This indicates the potential application of such compounds in developing new antimicrobial agents (Babu et al., 2013).

Anticancer Potential

Novel thiophene derivatives, including those containing sulfonamide and other moieties, have been synthesized and shown to possess potential anticancer activities. Certain compounds from this series exhibited higher cytotoxic activities against the human breast cancer cell line MCF7 than the standard drug doxorubicin, suggesting their promise as anticancer agents (Ghorab et al., 2014).

Antibacterial and Antifungal Efficacy

The synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives has yielded compounds with notable antibacterial and antifungal activities. Some of these synthesized compounds reached the antimicrobial activity levels of standard drugs such as Ampicillin and Flucanazole, highlighting their potential as new antibacterial and antifungal agents (Helal et al., 2013).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-12-3-8-15-16(11-12)28-20(18(15)19(21)24)22-17(23)9-10-29(25,26)14-6-4-13(27-2)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFZJUJBWCLTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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